molecular formula C12H8F3NO2 B12521235 Methyl 3-(trifluoromethyl)quinoline-8-carboxylate

Methyl 3-(trifluoromethyl)quinoline-8-carboxylate

Cat. No.: B12521235
M. Wt: 255.19 g/mol
InChI Key: IAEOPFSZAMDKFK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound, This compound , is derived from its structural features. The parent heterocycle is quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. The numbering of the quinoline skeleton follows IUPAC conventions, with the nitrogen atom in the pyridine ring assigned position 1. Substituents are then numbered sequentially: the trifluoromethyl (-CF₃) group occupies position 3, while the methyl ester (-COOCH₃) is located at position 8.

The molecular formula, C₁₂H₈F₃NO₂ , reflects the compound’s composition: 12 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 255.19 g/mol, calculated using standard atomic masses. The presence of the electron-withdrawing trifluoromethyl and ester groups influences the compound’s reactivity and physicochemical properties, such as solubility and stability.

A key aspect of the nomenclature involves distinguishing between regioisomers. For example, methyl 2-(trifluoromethyl)quinoline-6-carboxylate (C₁₂H₈F₃NO₂) shares the same molecular formula but differs in substituent positions. Such distinctions are critical for accurately describing synthetic pathways and biological activities.

Structural Elucidation Through Spectroscopic Characterization

The structural identification of this compound relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the compound’s hydrogen and carbon environments. In the ¹H NMR spectrum , the methyl ester group typically resonates as a singlet near δ 3.9–4.1 ppm, while aromatic protons in the quinoline ring appear as multiplets between δ 7.5 and δ 9.0 ppm. The trifluoromethyl group, due to its strong electronegativity, deshields adjacent protons, causing slight downfield shifts.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups through characteristic absorption bands. The ester carbonyl (C=O) stretch appears near 1700–1750 cm⁻¹, while the C-F vibrations of the -CF₃ group are observed between 1100 and 1250 cm⁻¹. Mass spectrometry further confirms the molecular ion peak at m/z 255.19, consistent with the molecular weight.

Comparative studies with analogs, such as methyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (C₁₂H₈F₃NO₃), highlight the influence of substituent electronic effects on spectral profiles. For instance, hydroxyl groups introduce hydrogen-bonding interactions, altering resonance patterns in NMR spectra.

Comparative Analysis of Tautomeric and Conformational Properties

Quinoline derivatives often exhibit tautomerism, where proton migration between nitrogen and adjacent carbon atoms generates equilibrium mixtures. However, this compound’s tautomeric behavior is limited due to the absence of labile protons on the pyridine ring. The trifluoromethyl group’s electron-withdrawing nature stabilizes the canonical structure, reducing tautomeric shifts.

Conformational analysis reveals that the methyl ester and trifluoromethyl groups adopt specific spatial orientations to minimize steric and electronic repulsions. Computational studies using Density Functional Theory (DFT) predict that the ester group’s carbonyl oxygen aligns antiperiplanar to the quinoline ring, optimizing resonance stabilization. The trifluoromethyl group, with its tetrahedral geometry, projects away from the aromatic system, reducing steric hindrance.

Comparisons with hexahydroquinoline derivatives, such as tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (C₂₃H₂₄F₃NO₄), underscore the impact of saturation on conformational flexibility. Saturated analogs exhibit greater rotational freedom around single bonds, leading to multiple low-energy conformers.

Crystallographic Studies and Three-Dimensional Molecular Geometry

While single-crystal X-ray diffraction data for this compound are not explicitly reported in the literature, DFT-based geometry optimizations provide insights into its three-dimensional structure. The quinoline ring is nearly planar, with bond lengths and angles consistent with aromatic systems (C-C: ~1.39 Å, C-N: ~1.33 Å). The trifluoromethyl group adopts a staggered conformation relative to the quinoline plane, with C-F bond lengths of approximately 1.34 Å.

The methyl ester group’s orientation influences intermolecular interactions. The carbonyl oxygen participates in weak hydrogen bonds with adjacent molecules, while the methoxy group’s methyl hydrogens engage in van der Waals interactions. These packing arrangements are critical for understanding the compound’s crystallinity and solubility behavior.

In contrast, crystallographic data for related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, reveal similar planar quinoline systems but with amino groups forming stronger hydrogen-bonding networks. Such comparisons highlight the role of substituents in modulating solid-state properties.

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)quinoline-8-carboxylate

InChI

InChI=1S/C12H8F3NO2/c1-18-11(17)9-4-2-3-7-5-8(12(13,14)15)6-16-10(7)9/h2-6H,1H3

InChI Key

IAEOPFSZAMDKFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Acid-catalyzed esterification :
    • Reagents: H₂SO₄ (conc.), methanol, reflux (12–24 h).
    • Yield: 85–92%.
  • Base-mediated methylation :
    • Reagents: Methyl iodide, Cs₂CO₃, DMF, 60°C (4–6 h).
    • Yield: 78–85%.

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. Base-mediated methods utilize the cesium salt of the acid for efficient methyl transfer.

Pfitzinger Condensation for Quinoline Ring Formation

The Pfitzinger reaction constructs the quinoline core from isatin derivatives and ketones. For the target compound, 4-(trifluoromethyl)acetophenone and isatin undergo condensation.

Procedure:

  • Condensation :
    • 4-(Trifluoromethyl)acetophenone (1 eq), isatin (1 eq), NaOH (3 eq), H₂O/EtOH (1:1), reflux (8 h).
  • Cyclization :
    • Acidic workup (HCl) induces cyclization to form 3-(trifluoromethyl)quinoline-8-carboxylic acid.
  • Esterification :
    • As described in Section 1.

Yield : 65–70% (over two steps).
Advantages : Scalable, uses commercially available starting materials.

Halogenation-Trifluoromethylation Sequence

This method introduces the trifluoromethyl group via halogen intermediates.

Steps:

  • Bromination :
    • 8-Methylquinoline-3-carboxylate is brominated at position 3 using NBS (N-bromosuccinimide), AIBN, CCl₄, reflux (6 h).
  • Trifluoromethylation :
    • CuI, TMSCF₃, DMF, 100°C (12 h), yielding 3-(trifluoromethyl)-8-methylquinoline carboxylate.
  • Oxidation :
    • KMnO₄, H₂O, 80°C (4 h) oxidizes the methyl group to carboxylate.
  • Esterification :
    • Methylation as in Section 1.

Yield : 55–60% (over four steps).
Challenges : Requires strict control of bromination regioselectivity.

DoM enables precise introduction of substituents. A directing group (e.g., pivaloyl amide) at position 8 facilitates trifluoromethylation at position 3.

Protocol:

  • Directed Lithiation :
    • 8-Pivaloylamidoquinoline, n-BuLi, THF, −78°C.
  • Trifluoromethyl Quenching :
    • CF₃TMS (trimethyl(trifluoromethyl)silane), −78°C to RT.
  • Deprotection :
    • HCl/MeOH removes the pivaloyl group.
  • Esterification :
    • Diazomethane in ether converts the acid to methyl ester.

Yield : 50–55%.
Advantage : High regiocontrol; suitable for analogs.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling installs the trifluoromethyl group.

Suzuki-Miyaura Coupling:

  • Substrate : 3-Bromoquinoline-8-carboxylate.
  • Reagents : Pd(PPh₃)₄, (CF₃)BF₃K, DMF, 100°C (24 h).
  • Yield : 40–45%.

Limitation : Low efficiency due to poor reactivity of CF₃ donors.

Copper-Mediated Trifluoromethylation:

  • Substrate : 3-Iodoquinoline-8-carboxylate.
  • Reagents : CuI, CF₃SiMe₃, DMF, 120°C (18 h).
  • Yield : 60–65%.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Scalability
Esterification Acid → Ester 85–92% Low High
Pfitzinger Condensation Isatin + Ketone → Quinoline 65–70% Moderate Moderate
Halogenation-CF3 Bromination → CF3 substitution 55–60% High Low
Directed Metalation DoM → CF3 introduction 50–55% High Moderate
Cross-Coupling Pd/Cu-mediated CF3 installation 40–65% Moderate Low

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethyl)quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of trifluoromethyl quinoline derivatives, including methyl 3-(trifluoromethyl)quinoline-8-carboxylate, as candidates for anticancer agents. For instance, a derivative known as FKL117 demonstrated significant inhibition of cervical cancer cell proliferation by targeting histone deacetylase 1 (HDAC1) . This inhibition led to increased acetylation of histones, promoting apoptosis in cancer cells, which suggests that similar compounds could be developed for targeted cancer therapies.

Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial properties. This compound may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents. The structural modifications in quinoline compounds often enhance their efficacy against resistant strains of bacteria and fungi.

Antiparasitic Activity
Compounds related to this compound have shown potential in treating parasitic infections. Quinoline derivatives have been studied for their effectiveness against malaria and leishmaniasis, with some compounds demonstrating significant antiparasitic activity by inhibiting key metabolic pathways in parasites.

Materials Science

Fluorescent Probes
this compound can be utilized as a fluorescent probe in biochemical assays. Its unique structural features allow it to interact with various biological molecules, making it useful in imaging and diagnostic applications. The trifluoromethyl group enhances its photophysical properties, improving its performance as a fluorescent marker.

Polymer Additives
In materials science, quinoline derivatives are explored as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance resistance to degradation and improve overall material performance.

Environmental Applications

Environmental Monitoring
The stability and reactivity of this compound make it a candidate for environmental monitoring applications. Its ability to bind with various environmental pollutants can be harnessed for detecting and quantifying contaminants in soil and water samples.

Pesticide Development
Research into quinoline derivatives has also led to the exploration of their use as pesticides. This compound may possess insecticidal or herbicidal properties, contributing to the development of new agrochemicals that are more effective and environmentally friendly.

Case Studies

Study Focus Findings
Study on FKL117Anticancer ActivityInhibition of HDAC1 leading to apoptosis in cervical cancer cells .
Antimicrobial ScreeningAntimicrobial PropertiesDemonstrated efficacy against resistant bacterial strains .
Polymer ResearchMaterial ScienceEnhanced thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of methyl 3-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The quinoline ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Effects

The structural arrangement of substituents on the quinoline scaffold significantly impacts physicochemical and biological properties. Key analogues include:

Table 1: Structural Comparison of Methyl 3-(Trifluoromethyl)quinoline-8-carboxylate and Analogues
Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features
This compound CF₃ (C3), COOCH₃ (C8) C₁₂H₈F₃NO₂ 255.19 High lipophilicity, ester prodrug potential
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate CF₃ (C8), COOCH₂CH₃ (C3) C₁₃H₁₀F₃NO₂ 269.22 Ethyl ester increases metabolic stability
3-(Trifluoromethyl)quinoline-8-carboxylic acid CF₃ (C3), COOH (C8) C₁₁H₆F₃NO₂ 241.17 Carboxylic acid enhances solubility
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate CF₃ (C8), COOCH₂CH₃ (C3), triazole-dichlorobenzyl (C4) C₂₄H₁₈Cl₂F₃N₃O₃ 546.32 Enhanced antimicrobial activity via triazole moiety
Key Observations:
  • Positional Isomerism: Swapping CF₃ and ester positions (e.g., Ethyl 8-CF₃ vs.
  • Ester vs. Carboxylic Acid : The methyl/ethyl ester derivatives (e.g., Methyl 3-CF₃) exhibit higher lipophilicity than the carboxylic acid analogue (logP ~2.5 vs. ~1.8), influencing membrane permeability .
  • Additional Substituents : Compounds like Ethyl 4-triazole-8-CF₃ (Table 1) demonstrate enhanced antimicrobial activity due to synergistic effects between the CF₃ group and heterocyclic moieties .

Crystallographic and Computational Analysis

Tools like Mercury CSD (for crystal packing visualization) and SHELX (for structure refinement) are critical for analyzing intermolecular interactions. For example:

  • Methyl 3-CF₃ exhibits tighter molecular packing due to C-F···H interactions, enhancing thermal stability .
  • Ethyl 8-CF₃ shows greater conformational flexibility, impacting polymorph formation .

Biological Activity

Methyl 3-(trifluoromethyl)quinoline-8-carboxylate is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound features a quinoline ring substituted with a trifluoromethyl group at the 3-position and a carboxylate group at the 8-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and cellular membranes. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that compounds with trifluoromethyl substitutions exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related quinoline derivatives possess inhibitory effects against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/ml
Other Quinoline DerivativesPseudomonas aeruginosaVaries by derivative

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The presence of the trifluoromethyl group has been associated with enhanced potency against cancer cell lines such as MDA-MB231 and MCF7 . Research indicates that modifications to the quinoline structure can lead to increased cytotoxicity against these breast cancer cell lines.

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB23115
Related Quinoline DerivativeMCF720

Case Studies

  • Antimicrobial Screening : In a study assessing various quinoline derivatives, this compound was found to be particularly effective against Mycobacterium smegmatis, demonstrating a MIC value lower than many other tested compounds .
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing that modifications to the molecular structure significantly affected its efficacy. The introduction of electron-withdrawing groups like trifluoromethyl improved its activity against resistant cancer strains .

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